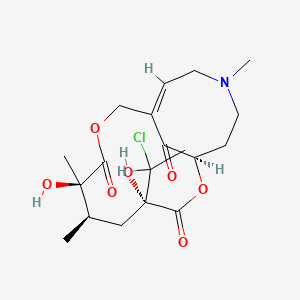

Desacetyldoronine

Description

Desacetyldoronine is a pyrrolizidine alkaloid (PA) isolated from Emilia sonchifolia, a medicinal herb traditionally used to treat inflammatory diseases, liver disorders, and microbial infections . Structurally, it is a derivative of doronine, a bioactive PA with demonstrated anti-inflammatory properties. This compound lacks the acetyl group present in doronine, which may influence its pharmacokinetic and pharmacodynamic profiles. Like other PAs, this compound has raised concerns due to hepatotoxicity risks, a common issue with pyrrolizidine alkaloids .

Properties

CAS No. |

120481-77-8 |

|---|---|

Molecular Formula |

C19H28ClNO7 |

Molecular Weight |

417.9 g/mol |

IUPAC Name |

(11Z)-4-(1-chloroethyl)-4,7-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |

InChI |

InChI=1S/C19H28ClNO7/c1-11-9-19(26,12(2)20)17(24)28-14-6-8-21(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,25-26H,6-10H2,1-4H3/b13-5- |

InChI Key |

OMHSMPLRLNEBIB-ACAGNQJTSA-N |

SMILES |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)Cl)O |

Isomeric SMILES |

CC1CC(C(=O)OC2CCN(C/C=C(\C2=O)/COC(=O)C1(C)O)C)(C(C)Cl)O |

Canonical SMILES |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desacetyldoronine involves multiple steps, starting from basic organic compoundsSpecific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advanced techniques in organic synthesis and biotechnology may facilitate large-scale production. These methods often involve the use of biocatalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Desacetyldoronine undergoes various chemical reactions, including:

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Desacetyldoronine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Desacetyldoronine involves its interaction with specific molecular targets and pathways. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation . By binding to COX-2, this compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Desacetyldoronine is compared here with structurally and functionally related compounds: doronine , floradnin , onetine , 22310115 , and 21159807 . These compounds share a pyrrolizidine backbone but differ in substituents and pharmacokinetic properties.

Structural and Functional Differences

- Doronine : Parent compound with an acetyl group; higher solubility (level 3) compared to this compound (level 4) .

- Floradnin/Onetine : Bulkier substituents, leading to lower intestinal absorption (level 2 vs. This compound’s level 0) .

- 22310115/21159807 : Synthetic derivatives with optimized LogP values (<5), aligning with Lipinski’s Rule of Five .

ADMET Profile Comparison

Key ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are summarized below:

Table 1: ADMET Properties of this compound and Analogues

| Compound | BBB Level | Absorption Level | Hepatotoxic Level | Solubility Level | CYP450 2D6 Inhibition | PPB Value |

|---|---|---|---|---|---|---|

| This compound | 4 | 0 | 1 | 4 | 0 | 0 |

| Doronine | 4 | 0 | 1 | 3 | 0 | 0 |

| Floradnin | 4 | 2 | 1 | 4 | 0 | 0 |

| Onetine | 4 | 2 | 1 | 4 | 0 | 0 |

| 22310115 | 4 | 2 | 1 | 4 | 0 | 0 |

| 21159807 | 4 | 2 | 1 | 4 | 0 | 0 |

Key Findings :

- Absorption : this compound and doronine exhibit superior intestinal absorption (level 0) compared to floradnin, onetine, and synthetic derivatives (level 2) .

- Solubility : this compound and most analogues have optimal solubility (level 4), whereas doronine’s solubility is slightly lower (level 3) .

- CYP450 2D6/PPB: None inhibit CYP450 2D6, and all have low plasma protein binding (PPB ≤90%), suggesting favorable bioavailability .

Molecular Properties and Drug-Likeness

Table 2: Molecular Properties and Lipinski’s Rule Compliance

| Compound | Molecular Weight | LogP | H-bond Acceptors | H-bond Donors | Lipinski’s Compliance |

|---|---|---|---|---|---|

| This compound | <500 | <5 | <10 | <5 | Yes |

| Doronine | <500 | <5 | <10 | <5 | Yes |

| Floradnin | <500 | <5 | <10 | <5 | Yes |

| Onetine | <500 | <5 | <10 | <5 | Yes |

| 22310115 | <500 | <5 | <10 | <5 | Yes |

| 21159807 | <500 | <5 | <10 | <5 | Yes |

Key Findings :

- Low molecular weight (<500) and LogP (<5) enhance membrane permeability and reduce metabolic clearance .

COX-2 Binding Affinity

Molecular docking studies reveal that this compound and its analogues bind to COX-2’s active site with favorable energy scores, comparable to known inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.